molecular formula C15H15NO4 B12640811 1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid

1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid

Cat. No.: B12640811
M. Wt: 273.28 g/mol
InChI Key: NETJDOCANKKFNC-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its isoquinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid stands out due to its isoquinoline core, which imparts unique chemical properties and potential biological activities. Its structural complexity and functional group diversity make it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H15NO4/c1-15(2,3)20-14(19)12-10-7-5-4-6-9(10)8-11(16-12)13(17)18/h4-8H,1-3H3,(H,17,18)

InChI Key

NETJDOCANKKFNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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